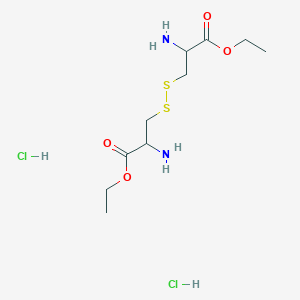

(H-Cys-OEt) 2 HCl

Description

Contextualizing the Role of Cysteine Derivatives in Chemical Biology and Organic Synthesis

Cysteine, a sulfur-containing amino acid, is a cornerstone of protein structure and function. Its thiol group is a locus of remarkable chemical reactivity, participating in the formation of disulfide bonds that are critical for the tertiary and quaternary structure of proteins. sigmaaldrich.com This ability to form and break disulfide bonds underpins the role of cysteine residues as molecular switches in a multitude of cellular processes, including redox signaling and enzyme catalysis. sigmaaldrich.com

Beyond its role in native proteins, cysteine and its derivatives are invaluable tools in chemical biology and organic synthesis. Researchers leverage the nucleophilic nature of the thiol group for a variety of chemical modifications and conjugations. These derivatives serve as versatile building blocks for the synthesis of complex peptides and other bioactive molecules. chemimpex.com The esterification of cysteine's carboxyl group, as seen in L-cysteine ethyl ester, is a common strategy to temporarily protect this functional group during chemical synthesis, allowing for selective reactions at the amino or thiol moieties. chemicalbook.com

Furthermore, cysteine derivatives are actively explored for their potential therapeutic properties. They are often investigated for their antioxidant capabilities, as they can act as precursors to glutathione, a major cellular antioxidant that protects against oxidative stress. chemimpex.com The unique biochemical properties of these modified amino acids make them compelling candidates in the development of novel therapeutic agents and as probes to investigate complex biological pathways. chemimpex.com

Structural and Chemical Foundations for Research on L-Cysteine Ethyl Ester Dihydrochloride (B599025)

The subject of this article, (H-Cys-OEt)₂·2HCl, is the disulfide dimer of L-cysteine ethyl ester, presented as a dihydrochloride salt. This dimeric structure, also known as L-cystine diethyl ester dihydrochloride, is of significant interest due to the central disulfide bridge, which is a key structural motif in many proteins. iucr.org The study of such molecules provides valuable insights into the conformational preferences and chemical behavior of disulfide bonds in different chemical environments.

The hydrochloride salt form enhances the stability and solubility of the compound, particularly in aqueous media, which is advantageous for many experimental settings. The presence of the ethyl ester groups modifies the polarity of the parent amino acid, L-cystine, influencing its solubility in organic solvents and potentially its interaction with biological membranes.

Detailed structural information for the closely related L-cystine dimethyl ester dihydrochloride monohydrate has been elucidated through X-ray crystallography. iucr.org These studies reveal crucial details about the molecular geometry, including bond lengths, bond angles, and the dihedral angle of the disulfide bond, which is reported to be 84.4°. iucr.org The conformation of the cystinyl group is a key determinant of its biological activity and its incorporation into larger molecular frameworks. iucr.org Such structural data provide a solid foundation for computational modeling and for understanding the structure-activity relationships of this class of compounds.

Physicochemical Properties of Related Cysteine Esters:

| Property | L-Cysteine Ethyl Ester Hydrochloride (Monomer) | L-Cystine Dimethyl Ester Dihydrochloride (Dimer) | L-Cystine Diethyl Ester Dihydrochloride (Dimer) |

| CAS Number | 868-59-7 chemicalbook.com | 32854-09-4 chemicalbook.com | 583-89-1 guidechem.com |

| Molecular Formula | C₅H₁₂ClNO₂S chemicalbook.com | C₈H₁₈Cl₂N₂O₄S₂ chemicalbook.com | C₁₀H₂₂Cl₂N₂O₄S₂ |

| Molecular Weight | 185.67 g/mol chemicalbook.com | 341.28 g/mol chemicalbook.com | 369.35 g/mol |

| Melting Point | 123-125 °C scientificlabs.ie | 182-183 °C (decomposes) | Not precisely reported |

| Boiling Point | Not reported | Not reported | 401.7 °C at 760 mmHg guidechem.com |

| Flash Point | Not reported | Not reported | 196.7 °C guidechem.com |

| Appearance | White powder scientificlabs.ie | White crystalline solid guidechem.com | White crystalline solid guidechem.com |

| Solubility | Soluble in water. guidechem.com | Soluble in water. biosynth.com | Soluble in organic solvents. guidechem.com |

Research Applications of Cysteine Ester Derivatives:

| Research Area | Application of Cysteine Ester Derivatives |

| Peptide Synthesis | Used as a building block for the incorporation of cysteine residues into peptides. guidechem.com |

| Oxidative Stress Studies | Investigated for its role in cellular protection against oxidative damage. chemimpex.com |

| Pharmaceutical Development | Serves as a precursor in the synthesis of various pharmaceutical compounds. chemimpex.com |

| Biochemical Research | Utilized to study protein interactions and cellular signaling pathways. chemimpex.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 2-amino-3-[(2-amino-3-ethoxy-3-oxopropyl)disulfanyl]propanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S2.2ClH/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJZWSLXDLQPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving H Cys Oet ₂·2 Hcl and Its Constituent Ester

Hydrolytic Cleavage Mechanisms of the Ester Bond

The ethyl ester linkages in (H-Cys-OEt)₂·2HCl are susceptible to hydrolytic cleavage, a reaction that yields the corresponding dicarboxylic acid, L-Cystine, and ethanol (B145695). This process can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an ethanol molecule regenerate the acid catalyst and produce the carboxylic acid. The stability of related amino acids like cysteine and cystine during acid hydrolysis has been a subject of study, with methods developed to ensure their quantitative recovery. researchgate.net

In basic media, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide anion (⁻OEt), which is a strong base and subsequently deprotonates the newly formed carboxylic acid. This process is effectively irreversible due to the final acid-base reaction. The rate of hydrolysis is dependent on pH and temperature. Studies on analogous thioester derivatives have also highlighted the potential for enzyme-catalyzed hydrolysis, such as by butyrylcholinesterase (BuChE), which can cleave acyl groups from cysteine residues. nih.gov

Oxidative Processes and Disulfide Bridge Formation

The defining feature of (H-Cys-OEt)₂·2HCl is its disulfide bridge (-S-S-). This bond is central to a dynamic equilibrium involving reduction and oxidation. While the starting material is already oxidized, its reactions are often characterized by the cleavage of this bond and its subsequent reformation.

The disulfide bridge can be cleaved via reduction, typically by another thiol-containing molecule in a process called thiol-disulfide exchange. nih.govwikipedia.org This reaction breaks the disulfide bond in (H-Cys-OEt)₂·2HCl to yield two molecules of the reduced form, L-cysteine ethyl ester (H-Cys-OEt).

Conversely, the formation of the disulfide bridge from its constituent ester, H-Cys-OEt, is an oxidative process. vaia.com This can occur spontaneously in the presence of an oxidizing agent, such as molecular oxygen, particularly in the presence of trace metal ions. creative-proteomics.comnih.gov The mechanism often involves the formation of a cysteine sulfenic acid (Cys-SOH) intermediate. nih.govnih.gov This intermediate is reactive and can subsequently react with another thiol molecule to form the stable disulfide bond and a molecule of water. nih.gov This oxidative folding is a key process in determining the structure and stability of many proteins. vaia.comcreative-proteomics.com The entire process is a reversible equilibrium, allowing for disulfide reshuffling, which is often faster than the initial oxidation or reduction steps. wikipedia.org

Acylation Reactions of Amino Groups

The two primary amino groups in (H-Cys-OEt)₂·2HCl are key sites for acylation reactions. In the dihydrochloride (B599025) salt form, these groups are protonated (-NH₃⁺). For acylation to occur, they must be deprotonated to the nucleophilic free amine form (-NH₂). This deprotonation is typically achieved by adjusting the pH to be near or above the pKa of the amino group. mdpi.com

Once deprotonated, the lone pair of electrons on the nitrogen atom can act as a nucleophile, attacking an acylating agent such as an acid chloride or anhydride (B1165640). nih.govmdpi.com This results in the formation of a stable amide bond.

Interestingly, in reactions involving cysteine derivatives, a competing pathway exists. Studies on the reaction of L-cysteine with O-acetylsalicylic anhydride have shown that the more nucleophilic thiol anion can react first to form a transient thiol ester intermediate. nih.gov This intermediate can then undergo an intramolecular S-to-N acyl transfer, rearranging to form the more thermodynamically stable N-acyl product. nih.gov The presence of a free amino group is essential for this intramolecular rearrangement. nih.gov

Nucleophilic Reactivity of the Thiol Moiety

The nucleophilic character of the thiol moiety is only relevant to the reduced form of the compound, L-cysteine ethyl ester (H-Cys-OEt), which can be generated from the reduction of (H-Cys-OEt)₂·2HCl.

The thiol group (-SH) of cysteine is one of the most potent nucleophiles in biological systems. rsc.orgnih.gov However, its reactivity is critically dependent on its protonation state. The neutral thiol is a weak nucleophile, whereas its conjugate base, the thiolate anion (-S⁻), is a highly reactive species. nih.govnih.gov The formation of the thiolate is governed by the thiol's acid dissociation constant (pKa), which for a typical cysteine residue is around 8.0-8.5. nih.govnih.gov At physiological pH (~7.2-7.4), only a fraction of thiol groups are deprotonated to the reactive thiolate form. nih.gov

The thiolate anion is a "soft" nucleophile and readily reacts with soft electrophiles. nih.gov It can participate in a variety of nucleophilic reactions, including:

S-alkylation: A common reaction where the thiolate attacks an alkyl halide in a classic Sₙ2 mechanism. nih.gov

Michael Addition: The addition of the thiolate to an α,β-unsaturated carbonyl compound. nih.gov

Thiol-Disulfide Exchange: The attack of a thiolate on a disulfide bond, leading to the cleavage of the disulfide and formation of a new one. nih.govresearchgate.net

Thiolysis, particularly thiol-disulfide exchange, is a fundamental reaction of the cysteine thiol. The interplay between kinetics and thermodynamics dictates the outcome of these reactions.

Thermodynamic Control: The thermodynamics of the reaction, often expressed by the redox potential, determines whether a given thiol-disulfide exchange is favorable. nih.govresearchgate.net For instance, disulfide bonds with more negative redox potentials are more stable and less likely to be reduced by a given thiol. researchgate.net However, thermodynamic favorability does not guarantee a reaction will occur at a meaningful rate. nih.govresearchgate.net

Kinetic Control: In many systems, especially biological ones, the reaction pathways are kinetically, not thermodynamically, controlled. nih.gov The rate of thiol-disulfide exchange is influenced by several factors. The reaction proceeds via an Sₙ2-type mechanism, where the attacking thiolate forms a transient, linear trisulfide-like transition state. nih.govresearchgate.netrsc.org The activation energy for this step is a key kinetic barrier. researchgate.net Factors that increase the reaction rate include a higher concentration of the attacking thiolate (favored by higher pH and lower thiol pKa) and a less sterically hindered disulfide bond. researchgate.netresearchgate.net Hydrophobic environments can also accelerate the reaction by desolvating the charged transition state. researchgate.net

Influence of Basicity and Proton Transfer on Reaction Pathways

The basicity of the functional groups and the transfer of protons are overarching factors that profoundly influence all the reaction mechanisms discussed.

The reactivity of both the amino and thiol groups is directly tied to their protonation state, which is controlled by the solution's pH and the groups' respective pKa values.

Amino Group Acylation: Requires deprotonation to the basic, nucleophilic -NH₂ form.

Thiol Group Nucleophilicity: Requires deprotonation to the more reactive thiolate, -S⁻, form. The pKa of cysteine thiols can be significantly modulated by the local protein microenvironment, which in turn alters its reactivity at a given pH. nih.govresearchgate.net

Furthermore, proton transfer can be directly coupled to redox reactions in a mechanism known as Proton-Coupled Electron Transfer (PCET). nih.govrsc.org In such reactions, the transfer of an electron and a proton can be concerted or occur in separate, sequential steps. For instance, the oxidation of a nearby residue can dramatically lower the pKa of a cysteine thiol, facilitating its deprotonation (proton transfer) and subsequent oxidation (electron transfer). rsc.orgrsc.org This coupling provides a sophisticated mechanism for controlling the rates and pathways of redox reactions involving cysteine residues. rsc.org Water molecules can play a crucial role in mediating these long-range PCET events by forming hydrogen-bonded bridges that act as pathways for both protons and electrons. researchgate.net

Interactive Data Tables

Table 1: Factors Influencing Reaction Mechanisms of (H-Cys-OEt)₂·2HCl This table summarizes the key variables that control the different types of reactions the compound and its constituent ester can undergo.

| Reaction Type | Key Influencing Factors | Effect on Mechanism |

|---|---|---|

| Ester Hydrolysis | pH, Temperature | Acid or base catalysis determines the specific pathway (protonation vs. direct nucleophilic attack). Higher temperature increases the rate. |

| Disulfide Reduction | Reducing agent concentration, Redox potential | Higher concentration of reducing thiols shifts equilibrium towards the reduced form (H-Cys-OEt). |

| Disulfide Formation | Oxidizing agent (e.g., O₂), Metal ions, pH | O₂ and metal ions facilitate oxidation, often via a sulfenic acid intermediate. nih.gov Rate is pH-dependent. |

| Amino Group Acylation | pH, pKa of amino group, Acylating agent reactivity | Reaction requires pH > pKa for deprotonation to the nucleophilic amine. mdpi.com S-to-N acyl transfer is a possible pathway. nih.gov |

| Thiol Nucleophilic Attack | pH, pKa of thiol group, Electrophile nature | Reactivity is dominated by the thiolate anion, whose concentration is pH-dependent. nih.govnih.gov |

Table 2: Key Physicochemical Properties Influencing Reactivity This table outlines the intrinsic properties of the functional groups in (H-Cys-OEt)₂·2HCl and its reduced form, and how they dictate chemical behavior.

| Functional Group | Property | Implication for Reactivity |

|---|---|---|

| Ethyl Ester | Electrophilic Carbonyl | Susceptible to nucleophilic attack by water (hydrolysis). |

| Disulfide Bridge | Reducible S-S Bond | Can be cleaved by thiols, initiating thiol-disulfide exchange cascades. nih.govwikipedia.org |

| Amino Group (-NH₃⁺) | Acidity (pKa) | Must be deprotonated to the basic -NH₂ form to act as a nucleophile in acylation reactions. mdpi.com |

| Thiol Group (-SH) | Acidity (pKa ~8-9) | Must be deprotonated to the highly nucleophilic thiolate (-S⁻) form to participate in most reactions. nih.govnih.gov |

| Thiolate Anion (-S⁻) | High Nucleophilicity | A potent "soft" nucleophile that readily attacks various electrophiles. nih.govyoutube.com |

Stereochemical Considerations and Epimerization Control in Peptide Synthesis

The maintenance of stereochemical integrity at the α-carbon is a paramount concern in peptide synthesis. When employing amino acid derivatives like L-cysteine ethyl ester, which is derived from (H-Cys-OEt)₂·2HCl, the risk of epimerization—the change in configuration at a single stereocenter—is a significant challenge. Cysteine, in particular, is known to be highly susceptible to racemization during peptide coupling reactions. peptide.comacs.orgnih.gov This susceptibility arises from the increased acidity of its α-proton, making it prone to abstraction by bases, a common step in the activation of the carboxyl group for peptide bond formation. mdpi.comnih.gov

Two primary mechanisms are generally responsible for epimerization in peptide synthesis. The first and most common pathway involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate following the activation of an N-acyl amino acid. mdpi.comacs.orgrsc.org The second mechanism is the direct enolization through the abstraction of the α-proton by a base. mdpi.com For cysteine derivatives, both pathways are significant concerns. nih.gov The use of (H-Cys-OEt)₂·2HCl requires N-terminal protection and carboxyl group activation for coupling, steps where these epimerization-inducing conditions are present. peptide.commdpi.com

Several factors influence the extent of epimerization, including the choice of coupling reagents, bases, solvents, and reaction temperature. mdpi.comu-tokyo.ac.jp Research has shown that sterically hindered bases, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, are generally preferred over less hindered bases like triethylamine (B128534) (TEA), as they are less effective at abstracting the α-proton, thereby reducing the rate of racemization. highfine.comnih.gov Similarly, performing reactions at lower temperatures can suppress epimerization. u-tokyo.ac.jp

The selection of the coupling reagent and any associated additives is critical for controlling the stereochemistry. highfine.comnih.gov The use of carbodiimide (B86325) reagents like N,N'-diisopropylcarbodiimide (DIC) often necessitates the inclusion of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to form active esters that are less prone to racemization. peptide.comhighfine.com Phosphonium and aminium salt-based reagents, such as HBTU and HATU, are also widely used, with their effectiveness in suppressing epimerization often linked to the additives they are based on or used with. acs.orgmdpi.com Studies comparing various coupling conditions for cysteine have demonstrated that certain combinations can minimize racemization to less than 1% per coupling step. acs.org

The following table summarizes findings on the impact of different reaction conditions on the epimerization of N-protected cysteine residues during peptide coupling, providing insight into effective control strategies.

| Coupling Reagent/Method | Base | Additive | Key Findings on Epimerization | Citation |

| Various | N-Methylmorpholine (NMM) | - | Use of NMM as a base during cysteine coupling led to significant racemization (approx. 50%). | nih.gov |

| Various | 2,4,6-Collidine | - | Substituting NMM with 2,4,6-collidine effectively suppressed racemization. | nih.gov |

| DIPCDI | - | HOBt or HOAt | With a 5-minute preactivation, this combination provides a safe incorporation of cysteine with minimal racemization (<1%). | acs.org |

| HBTU/HATU | TMP | HOBt or HOAt | This combination, without preactivation, in a CH₂Cl₂−DMF solvent mixture, allows for safe cysteine incorporation. | acs.org |

| Copper (II) chloride | - | HOBt | This system has been utilized in solution-phase coupling of peptide segments to suppress racemization. | peptide.com |

Ultimately, the successful use of (H-Cys-OEt)₂·2HCl in peptide synthesis, where stereochemical purity is essential, relies on a carefully optimized protocol. This includes the strategic selection of a sterically hindered base, the use of proven coupling reagents with additives like HOAt or HOBt, and maintaining low reaction temperatures to minimize the formation of the D-cysteine epimer. acs.orgu-tokyo.ac.jphighfine.com

Advanced Applications in Organic and Peptide Synthesis

Role as a Building Block in Peptide Synthesis

(H-Cys-OEt)₂·HCl serves as a crucial starting material for incorporating cysteine residues into peptide chains, particularly when modifications at the termini are desired. After appropriate N-terminal protection (commonly with a fluorenylmethyloxycarbonyl, or Fmoc, group), it becomes a key component in solid-phase peptide synthesis (SPPS).

The presence of the ethyl ester at the C-terminus of cysteine is significant for modifying the properties of synthetic peptides. C-terminally modified peptides are important for developing peptide-based pharmaceuticals as they can influence the peptide's activity, stability, hydrophobicity, and membrane permeability. nih.gov The ester group can mask the negative charge of the carboxylic acid, increasing the molecule's hydrophobicity and potentially its ability to cross cell membranes. nih.gov

A notable strategy for creating peptides with C-terminal cysteine esters involves anchoring an Fmoc-protected cysteine ester to a trityl-based resin via its thiol side chain. nih.govacs.org This method allows for the standard stepwise assembly of the peptide chain. A key advantage of this side-chain anchoring strategy is the significant reduction in epimerization—the undesirable conversion of the L-amino acid to its D-form—at the C-terminal cysteine residue, a common problem in traditional SPPS. nih.govnih.gov

Research on the yeast mating pheromone, a-factor (B1252094), which naturally contains a C-terminal farnesylated cysteine methyl ester, has demonstrated the utility of this approach. nih.govacs.org Synthetic analogs of a-factor were created using various C-terminal esters, including an ethyl ester derived from a precursor like (H-Cys-OEt)₂·HCl. nih.gov Bioactivity assays revealed that the size of the ester group is critical; small alkyl esters like ethyl and isopropyl resulted in near-native activity, whereas a bulkier benzyl (B1604629) ester led to a significant drop in activity. nih.govacs.org This highlights the precise structural tolerance for C-terminal modifications in bioactive peptides.

| a-Factor Analog (C-Terminal Ester) | Relative Bioactivity | Reference |

| Methyl Ester (Wild Type) | ~100% | nih.gov |

| Ethyl Ester | Near-wild type activity | nih.govacs.org |

| Isopropyl Ester | Near-wild type activity | nih.gov |

| Benzyl Ester | ~1% (100-fold less active) | nih.govacs.org |

| This table summarizes the relative bioactivity of Saccharomyces cerevisiae a-factor peptide analogs with different C-terminal ester modifications. |

(H-Cys-OEt)₂·HCl is a precursor for peptides featuring an N-terminal cysteine, which are essential for a powerful synthetic technique known as Native Chemical Ligation (NCL). NCL is a cornerstone of chemical protein synthesis, enabling the assembly of large proteins from smaller, unprotected peptide fragments. nih.govillinois.edu The process is highly specific, involving the reaction between a peptide with a C-terminal thioester and a second peptide that has a cysteine residue at its N-terminus. wikipedia.orgscispace.com

The reaction mechanism begins with a reversible transthioesterification, where the thiol side chain of the N-terminal cysteine attacks the C-terminal thioester of the other peptide fragment. illinois.eduwikipedia.org This is followed by a rapid and irreversible intramolecular S-to-N acyl shift, which forms a stable, native amide bond at the ligation site. wikipedia.org The high efficiency and chemoselectivity of NCL allow for the synthesis of proteins that would be inaccessible by stepwise SPPS alone. nih.govnih.gov Peptides containing an N-terminal cysteine, derived from building blocks like (H-Cys-OEt)₂·HCl, are thus critical components for this convergent synthetic strategy. bachem.com

| Component | Role in Native Chemical Ligation (NCL) | Derived From |

| Peptide Fragment 1 | Contains a C-terminal thioester group. | SPPS using specific thioester-generating resins. |

| Peptide Fragment 2 | Contains an N-terminal cysteine residue. | SPPS using precursors like Fmoc-Cys(Trt)-OH, derived from (H-Cys-OEt)₂·HCl. |

| This table outlines the essential components for the Native Chemical Ligation (NCL) reaction. |

Synthesis of Co-oligopeptides and Poly-amino Acids

L-cysteine ethyl ester can be used to synthesize polymers of amino acids, such as poly(L-cysteine) (p(Cys)) and related co-oligopeptides. These materials have unique properties owing to their thiol-rich side chains and are of interest for biomedical and electrochemical applications. mdpi.com

The most common method for producing high-molecular-weight poly(amino acids) for biomedical use is the ring-opening polymerization (ROP) of amino acid N-carboxyanhydrides (NCAs). mdpi.com To utilize (H-Cys-OEt)₂·HCl in this process, it would first be converted into a protected Cys-NCA monomer. This typically involves protection of the thiol group (e.g., as a carboxybenzyl group) and the amino group, followed by reaction with a phosgene (B1210022) equivalent to form the NCA ring. The polymerization is then initiated, often in a controlled or "living" manner, which allows for precise control over the polymer's molecular weight and the synthesis of block copolymers. mdpi.com After polymerization, the protecting groups are removed to yield the final poly(cysteine).

Alternatively, chemoenzymatic polymerization offers a greener route to polypeptides. acs.org Enzymes like papain can catalyze the polymerization of amino acid esters, such as L-serine ethyl ester, in aqueous media without the need for side-chain protection. acs.org Similar enzymatic strategies could potentially be applied to L-cysteine ethyl ester to form oligopeptides or polymers under mild conditions. mdpi.com

Incorporation into Complex Biomimetic Scaffolds

The unique chemical properties of cysteine make it an excellent component for building complex scaffolds that mimic natural biological structures. The thiol side chain is particularly useful for forming defined structures through disulfide bond formation or for anchoring to specific surfaces. nih.gov

Poly(cysteine) and copolymers containing cysteine, synthesized from precursors like (H-Cys-OEt)₂·HCl, can be used to create biomimetic materials. mdpi.comnih.gov For example, the high affinity of thiol groups for gold surfaces (aurophilicity) allows p(Cys) to be used as a coating for electrodes, enhancing their electrochemical sensitivity. mdpi.com In the biomedical field, polymers conjugated with cysteine derivatives show enhanced tissue and muco-adhesion, making them promising for drug delivery systems. nih.govresearchgate.net

Furthermore, the cysteine residue itself can direct the formation of complex architectures. The strategic placement of cysteine residues within a peptide sequence allows for macrocyclization through disulfide bond formation, which stabilizes specific conformations like α-helices or β-sheets. nih.gov More advanced strategies use cysteine's nucleophilicity to react with bifunctional linkers, creating "stapled" peptides with constrained structures and improved biological activity. nih.govnih.gov

Application in the Synthesis of Functionalized Organic Molecules

Beyond its central role in peptide chemistry, the trifunctional nature of L-cysteine ethyl ester makes it a valuable building block for a variety of functionalized organic molecules. The nucleophilic thiol group is a key reactive handle for chemoselective modifications. acs.org

One innovative application is in the creation of cyclic peptides where the cysteine thiol is used for thioether formation with an electrophilic partner on another amino acid side chain, a process known as stapling. nih.gov This strategy is used to lock peptides into specific bioactive conformations. For example, cysteine's thiol can react with an iodoacetamide-modified azobenzene (B91143) scaffold to create photoswitchable cyclic peptides whose structure can be controlled with light. nih.gov

The thiol group also participates in highly efficient "click" reactions, such as the thiol-ene reaction, where it adds across a carbon-carbon double bond. This allows for the straightforward alkylation of cysteine residues to attach various functionalities, including lipid tails to create synthetic lipopeptides with enhanced membrane-anchoring properties. nih.gov The reactivity of the cysteine thiol has also been exploited in the development of covalent inhibitors for therapeutic targets, where the thiol acts as a nucleophile to form a stable bond with an electrophilic "warhead" on a drug molecule. mdpi.com These examples demonstrate that (H-Cys-OEt)₂·HCl is not just a precursor for peptides, but a versatile synthon for constructing diverse and complex organic molecules.

Bioconjugation Strategies and Bioorthogonal Chemistry Utilizing Cysteine Ethyl Ester

Cysteine-Mediated Bioconjugation Approaches

The high nucleophilicity and relatively low natural abundance of cysteine make it an ideal target for precise chemical modification within complex biological molecules. nih.govresearchgate.net

The ability to selectively modify proteins at specific sites is crucial for creating advanced therapeutics and biological probes. Cysteine is a favored target for such modifications due to the high nucleophilicity of its sulfhydryl group compared to other amino acid side chains. nih.govacs.org This inherent reactivity allows for chemoselective conjugation under physiologically relevant conditions. acs.org

A variety of electrophilic reagents have been developed to specifically react with cysteine's thiol group. Common examples include maleimides, iodoacetamides, alkyl halides, and pyridyl disulfides. nih.gov While effective, some of these classic reagents can suffer from limitations such as poor chemoselectivity or instability of the resulting conjugate. nih.govnih.gov This has driven the development of new reagents with improved performance. For instance, 3-bromo-5-methylene pyrrolones (3Br-5MPs) have been introduced as robust reagents that exhibit high thiol-specificity and allow for the multi-functionalization of a single cysteine residue. nih.govspringernature.com Another strategy involves the use of 2-azidoacrylates, which react chemoselectively with the sulfhydryl group to introduce an azide (B81097) moiety, enabling further functionalization via click chemistry. acs.org The reaction between ethyl 2-azidoacrylate and cysteine methyl ester, a close analog of cysteine ethyl ester, proceeds efficiently in aqueous buffer at pH 7.4. acs.org

Visible-light-mediated desulfurative reactions represent another innovative approach, enabling the formation of stable carbon-carbon bonds at cysteine residues, a linkage that is resistant to proteolysis. nih.gov These methods highlight the ongoing evolution of tools for achieving site-selective protein functionalization through cysteine modification.

Table 1: Reagents for Site-Selective Cysteine Functionalization

| Reagent Class | Example Reagent | Key Features | Reference |

|---|---|---|---|

| Maleimides | N-Ethylmaleimide | Widely used, but conjugate can be unstable (retro-Michael reaction). | nih.govresearchgate.net |

| Haloacetamides | Iodoacetamide | Forms stable thioether bond; can have limited chemoselectivity. | nih.govucl.ac.uk |

| Methylene (B1212753) Pyrrolones | 3-Bromo-5-methylene pyrrolone (3Br-5MP) | High thiol-specificity; enables multi-functionalization of a single cysteine. | nih.govspringernature.com |

| Azidoacrylates | Ethyl 2-azidoacrylate | Chemoselective reaction that installs a bioorthogonal azide handle. | acs.org |

| Vinylheteroarenes | Vinylpyrimidine | Forms stable conjugates; efficient for labeling proteins and antibodies. | nih.gov |

While direct modification of lysine (B10760008) residues is a common strategy for protein conjugation, it often leads to heterogeneous products due to the high abundance of lysines on protein surfaces. nih.govucl.ac.uk The Cysteine-to-Lysine Transfer (CLT) methodology offers a sophisticated solution to this challenge by using a proximal cysteine residue to deliver an acylating agent to a specific lysine, resulting in a highly homogenous conjugate with a stable amide bond. nih.govrsc.org

The CLT process involves a two-step mechanism:

Transthioesterification: A specially designed thioester reagent reacts selectively with a cysteine residue (often from a reduced disulfide bond in an antibody fragment) to form a new thioester intermediate. nih.govresearchgate.net

S-to-N Acyl Transfer: At a raised pH, the acyl group is transferred from the cysteine's sulfur atom to the nitrogen atom of a nearby lysine residue's side chain. This intramolecular transfer is favored due to the proximity of the reactive groups, leading to the formation of a robust and clinically validated amide linkage. nih.govucl.ac.ukrsc.org

This strategy has been successfully applied to antibody fragments (Fabs), where the cysteines from the reduced interchain disulfide bond serve as a temporary "hook." nih.govucl.ac.uk Optimized conditions, such as 12°C and pH 8.4, have been identified to maximize the yield of the transfer product while minimizing competing hydrolysis. ucl.ac.uk The resulting acylated conjugates demonstrate excellent stability, with no loss of the acyl group observed upon treatment with excess thiols. ucl.ac.uk CLT represents a powerful method for producing site-selective and stable protein conjugates. rsc.orgresearchgate.net

Hydrosulfuration Reactions for Cysteine Modification

Hydrosulfuration reactions, involving the addition of a thiol across a carbon-carbon multiple bond, provide a direct and efficient route for cysteine modification.

A recently developed and highly promising strategy for cysteine modification is the hydrosulfuration of ynamides. nih.govnih.gov Ynamides are alkynes bearing a nitrogen atom directly attached to the triple bond, and their reactivity can be tuned by placing an electron-withdrawing group (EWG) on the nitrogen. acs.org This approach offers exceptional control over the reaction outcome. nih.govnih.govresearchgate.net

Key characteristics of the ynamide-based hydrosulfuration for cysteine modification include:

High Selectivity: The reaction is highly chemoselective, specifically targeting the thiol group of cysteine residues over other functional groups found in proteins. nih.govnih.gov

Regio- and Stereoselectivity: The addition of the thiol occurs exclusively at the β-position of the ynamide, and remarkably, produces only the Z-isomer of the resulting vinyl sulfide (B99878) conjugate. nih.govresearchgate.netresearchgate.net This precise control is crucial for creating structurally defined bioconjugates.

Biocompatibility: The reaction proceeds efficiently in aqueous buffers under mild, slightly basic conditions (e.g., pH 8) and is compatible with a wide range of proteins, from small models to full-length antibodies, without compromising their structure or function. nih.govresearchgate.net

Stability: The resulting thioether linkage is highly stable, offering a durable connection for attaching various functional molecules like drugs, fluorescent tags, or PEG polymers. nih.govresearchgate.net

This method has proven effective for various applications, including the synthesis of peptide/protein conjugates and redox proteomic analysis. nih.govresearchgate.net The combination of efficiency, selectivity, and stability makes ynamide hydrosulfuration a powerful bioorthogonal tool for chemical biology and drug development. nih.govresearchgate.net

Table 2: Research Findings on Ynamide-Based Cysteine Hydrosulfuration

| Finding | Description | Reference |

|---|---|---|

| Stereoselectivity | The reaction provides the Z-isomer of the conjugate exclusively (Z:E > 99:1). | nih.govresearchgate.netresearchgate.net |

| Reaction Conditions | Operates efficiently in aqueous buffer, with optimal performance at slightly basic pH (e.g., pH 8). | researchgate.netresearchgate.net |

| Reaction Speed | Incubation times as short as 2 hours can be sufficient for complete cysteine labeling. | nih.govacs.org |

| Compatibility | Fully compatible with small model proteins and large full-length antibodies. | nih.govresearchgate.net |

| Applications | Demonstrated for conjugation with small molecule drugs, fluorescent/affinity tags, and PEG polymers. | nih.govresearchgate.net |

Compatibility with Bioorthogonal Click Chemistry

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. nih.govnih.gov Cysteine modification is an excellent strategy for introducing bioorthogonal functional groups onto proteins, which can then be used for subsequent "click" reactions.

One prominent approach involves installing an azide group onto a cysteine residue. This can be achieved using reagents like 2-azidoacrylates acs.org or α-vinyl azides. rsc.org For example, 2-azidoacrylate derivatives react with the cysteine thiol via a Michael addition, leaving a reactive azide group at the site of modification. acs.org Similarly, α-vinyl azides couple with cysteine-derived thiols to provide β-ketosulfides, which also serve as versatile chemical handles. rsc.org

Once the azide is in place, it can be selectively reacted with an alkyne-bearing molecule through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). acs.org This two-step process allows for the dual functionalization of a single cysteine residue, enabling the attachment of multiple, different molecular probes or payloads. acs.org

Another relevant "click" reaction is the thiol-yne reaction, where a thiol adds across an alkyne. Sequence-selective thiol-yne reactions have been developed using specific peptide tags that enhance the reactivity of a cysteine residue towards azadibenzocyclooctyne (DBCO) reagents. mit.edu These strategies demonstrate the powerful synergy between cysteine-selective modification and bioorthogonal click chemistry for creating complex and functional bioconjugates. nih.gov

Proximity-Induced Conjugation Concepts

Proximity-induced or proximity-dependent labeling techniques are designed to map molecular interactions and identify neighboring proteins within a cell. These methods generate a highly reactive species from a benign precursor, which then diffuses a short distance to label nearby molecules. Cysteine, with its nucleophilic thiol, is an excellent target for such labeling. nih.gov

One innovative strategy, termed "Sibling" (Suicide Inactivating Biotin Ligase), utilizes the enzyme Nicotinamide N-methyltransferase (NNMT). nih.gov In this system, NNMT is fused to a protein of interest. An alkyne-substituted 4-chloropyridine (B1293800) substrate is then introduced. NNMT catalyzes the methylation of this substrate, generating a highly electrophilic N-methyl-4-chloropyridinium species. This reactive molecule diffuses from the enzyme's active site and covalently modifies cysteine residues on proximal proteins. nih.gov The alkyne tag then allows for subsequent identification and analysis via click chemistry. This method offers fast kinetics and high spatial control for labeling interacting proteins in live cells. nih.gov

Another concept involves the in-situ generation of other reactive intermediates, such as para-quinone methides (p-QMs). acs.org These species can be generated from stable precursors and exhibit robust reactivity toward cysteine residues, with reaction rate constants significantly faster than many other cysteine labeling reactions. acs.org By localizing the generation of these intermediates, it becomes possible to selectively label cysteines within a specific microenvironment. These proximity-based approaches provide unique tools for studying protein-protein interactions and the cellular cysteinome with high spatial and temporal resolution. nih.govnih.gov

Conjugation with Polymers for Material Science Applications

The covalent attachment of L-cysteine ethyl ester to polymer backbones is a significant strategy in material science for developing advanced functional materials. This bioconjugation leverages the unique chemical reactivity of the cysteine moiety, particularly its thiol group, to impart desirable properties onto a wide range of synthetic and natural polymers. mdpi.comnih.gov The esterification of the carboxylic acid group in L-cysteine to form the ethyl ester derivative can be advantageous in certain polymerization and conjugation reactions, for instance by improving solubility in organic solvents or modulating reactivity. The resulting polymer-cysteine ethyl ester conjugates have found applications in fields ranging from biomedicine to environmental science. mdpi.comresearchgate.net

The primary reactive sites on L-cysteine ethyl ester for conjugation are the primary amine group and the thiol (sulfhydryl) group. nih.gov This dual functionality allows for versatile chemical modifications of polymers through various reaction pathways. The choice of conjugation strategy often depends on the functional groups present on the polymer backbone and the desired properties of the final material.

Key Conjugation Strategies

Two predominant strategies for conjugating L-cysteine ethyl ester to polymers are amidation reactions and thiol-ene "click" chemistry.

Amidation Reactions: This common method involves forming a stable amide bond between the primary amine group of L-cysteine ethyl ester and carboxylic acid groups present on a polymer. nih.gov This strategy has been extensively used to modify natural polysaccharides and synthetic polymers containing carboxyl functionalities. mdpi.comresearchgate.net The reaction typically requires the activation of the polymer's carboxylic acid groups to enhance their reactivity towards the amine. A widely used method for this activation is the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) coupling system. nih.gov This process converts carboxylic acids into more reactive NHS esters, which then readily react with the amine of L-cysteine ethyl ester to form a stable amide linkage. nih.gov This approach has been successfully applied to polymers like hyaluronic acid and chitosan. nih.gov

Thiol-ene "Click" Chemistry: The thiol group of L-cysteine ethyl ester provides a powerful handle for conjugation via the thiol-ene reaction, a type of "click" chemistry known for its high efficiency, selectivity, and mild reaction conditions. rsc.orgreading.ac.uk This reaction involves the addition of a thiol group across a carbon-carbon double bond (an "ene") and can be initiated by radicals (using light or heat) or by nucleophilic/base catalysis. rsc.orgresearchgate.net For material science applications, polymers are first synthesized or modified to incorporate "ene" functional groups (e.g., allyl or acrylate (B77674) groups). nih.govcore.ac.uk Subsequently, L-cysteine ethyl ester is "clicked" onto the polymer backbone. sns.it This method is highly versatile and has been used to functionalize a variety of polymers, including polybutadienes and polyglycidols, leading to materials with altered solubility and thermal properties. nih.govsns.it

Research Findings and Applications

The conjugation of L-cysteine ethyl ester to polymers yields materials with significantly enhanced or entirely new functionalities.

Enhanced Biocompatibility and Tissue Adhesion: A major application lies in the biomedical field, where polymers modified with cysteine derivatives exhibit improved biocompatibility and mucoadhesive properties. mdpi.comresearchgate.net The thiol groups introduced by the cysteine moiety can form disulfide bonds with cysteine-rich domains in mucus glycoproteins, leading to strong, covalent adhesion to biological tissues. mdpi.com This property is highly valuable for developing materials for drug delivery systems and tissue engineering scaffolds. mdpi.comresearchgate.net For example, hyaluronic acid conjugated with L-cysteine ethyl ester has shown significantly increased tissue adhesion. nih.gov

Functional Coatings for Nanoparticles: Cysteine-functionalized polymers serve as excellent capping ligands for the surface modification of nanoparticles, such as gold (Au), silver (Ag), and quantum dots (CdSe@ZnS). nih.gov The strong affinity of the thiol group for metal surfaces allows these polymers to form stable, protective coatings on nanoparticles. nih.govmdpi.com This functionalization not only confers water solubility and colloidal stability to the nanoparticles but also provides carboxylic acid groups (if the polymer backbone has them) or amine groups for further bioconjugation with antibodies or other targeting molecules. nih.gov

Development of Advanced Composite Materials: In material science, L-cysteine ethyl ester-modified polymers can act as coupling agents in composite materials. For instance, functionalized oligomers of butadiene have been used as coupling agents between hydrophobic polymer matrices and hydrophilic inorganic fillers like silica. sns.it The hydrophilic character imparted by the cysteine derivative improves the dispersion of the filler within the polymer matrix, enhancing the mechanical and rheological properties of the resulting composite, which has potential applications in materials like innovative tire compounds. sns.it

The table below summarizes selected research findings on the conjugation of L-cysteine ethyl ester with various polymers.

| Polymer | Conjugation Strategy | Key Findings & Applications | References |

| Hyaluronic Acid | Amidation (EDAC/NHS coupling) | Creation of thiolated polymers (thiomers) with enhanced mucoadhesive properties for drug delivery. | nih.gov |

| Chitosan | Amidation (EDAC/NHS coupling) | Development of biocompatible materials with improved tissue adhesion for medical applications. | nih.gov |

| Polyaspartic Acid | Backbone functionalization | Synthesis of a polymer coating for nanoparticles (Au, Ag, CdSe@ZnS), providing excellent colloidal stability and enabling further bioconjugation. | nih.gov |

| Liquid Polybutadiene (PBL) | Thiol-ene radical reaction | Functionalization led to a drastic change in polymer properties, including improved solubility in hydrophilic solvents and increased glass transition temperature. Used as a coupling agent in silica-filled composites. | sns.it |

| Allyl-functional Polyglycidol (PG) | Thiol-ene reaction | A generic and straightforward approach to creating cysteine-functional materials, demonstrating the utility of thiol-ene chemistry for modifying polymers with unsaturated side-chains. | nih.gov |

Coordination Chemistry and Ligand Properties of Cysteine Ethyl Ester

Metal Ion Chelation by Cysteine Esters

L-cysteine and its derivatives are well-established chelating agents for a variety of metal ions due to the presence of multiple donor atoms: the amino group (-NH₂), the carboxyl group (-COOH), and the thiol group (-SH). In the case of cysteine ethyl ester, the esterification of the carboxyl group modifies its coordination behavior. The primary coordination sites are the amino and thiol groups. In the dimeric form, L-cystine diethyl ester, the disulfide bond (-S-S-) can also participate in coordination or be cleaved to regenerate the thiol groups for metal binding.

The chelation behavior of cysteine esters is influenced by several factors, including the pH of the solution and the nature of the metal ion. In aqueous solutions, the amino group can be protonated, affecting its ability to coordinate with a metal center. The thiol group is a soft donor and thus shows a high affinity for soft metal ions like Cu(I), Ag(I), Hg(II), and Pb(II). The amino group, being a harder donor, can coordinate with a wider range of metal ions.

Research on N,N'-ethylenedi-L-cysteine (EC), a related ligand, provides insights into the chelation capabilities of cysteine derivatives. Studies have shown that EC forms stable complexes with Ga(III) and In(III), where the metal ions are coordinated by two nitrogen, two sulfur, and two oxygen atoms in a distorted octahedral geometry. scilit.com The stability of these complexes follows the order In(III) > Ga(III) > Ni(II) > Zn(II) > Cd(II) > Pb(II). scilit.com This highlights the strong affinity of the thiolate donors for these metal ions.

In the context of L-cystine diethyl ester, the disulfide bridge can be reductively cleaved in the presence of certain metal ions or reducing agents, leading to the formation of complexes with the monomeric cysteine ethyl ester. This process is particularly relevant in biological systems and in the design of metal-based drugs.

Table 1: Metal Ions Chelated by Cysteine and its Derivatives

| Metal Ion | Ligand | Coordination Sites | Reference |

|---|---|---|---|

| Ga(III) | N,N'-ethylenedi-L-cysteine | N, S, O | scilit.com |

| In(III) | N,N'-ethylenedi-L-cysteine | N, S, O | scilit.com |

| Ni(II) | N,N'-ethylenedi-L-cysteine | N, S, O | scilit.com |

| Zn(II) | N,N'-ethylenedi-L-cysteine | N, S, O | scilit.com |

| Cd(II) | N,N'-ethylenedi-L-cysteine | N, S, O | scilit.com |

| Pb(II) | N,N'-ethylenedi-L-cysteine | N, S, O | scilit.com |

| Cu(I) | L-cysteine | S | |

| Ag(I) | N-(perfluorooctanoyl)-L-cysteine ethyl ester | S | |

| Hg(II) | Cysteine | S |

Binding to Organometallic Clusters

Organometallic clusters, which contain a core of metal atoms bonded to each other and to organic ligands, can also incorporate cysteine esters as ligands. The thiol group of cysteine ethyl ester is a particularly effective anchor for binding to metal clusters. The sulfur atom can bridge multiple metal centers within the cluster, contributing to its stability and electronic properties.

While specific studies on the binding of (H-Cys-OEt)₂·2HCl to organometallic clusters are limited, research on cysteine-containing peptides and related molecules provides a strong indication of its potential behavior. Cysteine residues are known to be crucial for the assembly and function of various metalloproteins containing iron-sulfur clusters.

In the context of synthetic organometallic chemistry, palladium(II) complexes have been shown to react efficiently and selectively with cysteine residues for bioconjugation. scilit.com This suggests that organopalladium fragments could be linked to cysteine ethyl ester.

Furthermore, rhenium(V) complexes have been investigated as coordinate covalent warheads that target cysteine residues in proteins. researchgate.net This indicates the potential for forming stable adducts between organorhenium clusters and cysteine ethyl ester. The coordination typically involves the sulfur atom of the cysteine derivative.

Table 2: Examples of Organometallic Interactions with Cysteine Derivatives

| Organometallic Fragment | Cysteine Derivative | Nature of Interaction | Reference |

|---|---|---|---|

| Palladium(II) complexes | Cysteine | Covalent bioconjugation | scilit.com |

| Rhenium(V) complexes | Cysteine | Coordinate covalent binding | researchgate.net |

Role as a Co-ligand in Radiochemistry and Complex Formation

Cysteine ethyl ester and its dimeric form have garnered significant attention in the field of radiochemistry, particularly in the development of technetium-99m (⁹⁹ᵐTc) and rhenium (Re) radiopharmaceuticals. These metals are widely used in diagnostic and therapeutic nuclear medicine. The ability of cysteine esters to form stable complexes with these metal ions is crucial for their application as imaging agents or therapeutic agents.

L,L-ethylenedicysteine (L,L-EC), a derivative of cysteine, can be efficiently labeled with ⁹⁹ᵐTc to produce a stable tracer agent. nih.gov This complex has shown promise as a renal imaging agent, with biological behavior comparable or even superior to existing agents like ⁹⁹ᵐTc-MAG3. nih.gov The coordination of ⁹⁹ᵐTc to L,L-EC involves the nitrogen and sulfur donor atoms.

Studies have also explored the synthesis of ⁹⁹ᵐTc complexes with cysteine ethyl ester itself. The formation of these complexes is influenced by the pH and the reducing agent used. While the exact chemical identity of some of these ⁹⁹ᵐTc-cysteine ethyl ester complexes can be complex, they have been shown to be stable under certain conditions.

Rhenium, being in the same group as technetium, shares similar coordination chemistry. Rhenium(V) complexes with cysteine-targeting capabilities have been developed, highlighting the potential of cysteine esters in the design of rhenium-based radiopharmaceuticals. researchgate.net The ester functionality in these ligands can be modified to tune the lipophilicity and pharmacokinetic properties of the resulting metal complexes.

The dimeric form, L-cystine diethyl ester, can act as a bifunctional chelator. The disulfide bond can be cleaved in vivo, leading to the formation of two cysteine ethyl ester molecules that can then chelate a radiometal. This pro-ligand strategy is a valuable approach in radiopharmaceutical design.

Table 3: Radiometal Complexes with Cysteine Ester Derivatives

| Radiometal | Ligand | Application | Reference |

|---|---|---|---|

| Technetium-99m | L,L-ethylenedicysteine (L,L-EC) | Renal imaging | nih.gov |

| Technetium-99m | Cysteine ethyl ester | Potential imaging agent | |

| Rhenium(V) | Cysteine-targeting ligands | Potential therapeutic agents | researchgate.net |

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of (H-Cys-OEt)₂·2HCl. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic composition and bond arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of L-Cystine diethyl ester dihydrochloride (B599025), specific proton signals are expected. The ethyl ester group would show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂). The protons on the alpha-carbon (α-CH) and the beta-carbon (β-CH₂) would appear as multiplets. The presence of the dihydrochloride salt would likely shift the signals of nearby protons downfield.

Predicted ¹H NMR Data for L-Cystine Diethyl Ester Dihydrochloride guidechem.com

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl CH₃ | ~1.3 |

| Ethyl OCH₂ | ~4.2 |

| α-CH | ~4.0 |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key signals would include those for the carbonyl carbon of the ester, the alpha and beta carbons of the cysteine backbone, and the carbons of the ethyl group.

Predicted ¹³C NMR Data for L-Cystine Diethyl Ester Dihydrochloride guidechem.com

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~170 |

| α-C | ~53 |

| β-C | ~40 |

| OCH₂ (Ethyl) | ~62 |

For comparison, the experimental ¹³C NMR data for L-cysteine shows signals at approximately 172 ppm (C=O), 55 ppm (α-C), and 27 ppm (β-C). hmdb.ca

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy is used to study electronic transitions within a molecule. While a specific UV/Vis spectrum for L-Cystine diethyl ester dihydrochloride is not widely published, the parent molecule, L-cystine, and related compounds like L-cysteine show absorbance in the ultraviolet region. For instance, L-cysteine in a phosphate (B84403) buffer at pH 8.0 has a maximum absorbance at 232 nm. ijbpas.com The esterification to form the diethyl ester is not expected to dramatically shift the main absorption band, which is primarily due to the disulfide and carbonyl chromophores. The absorption maximum (λmax) for (H-Cys-OEt)₂·2HCl is therefore anticipated to be in the range of 230-240 nm. In some studies involving similar compounds, a red shift in the absorption spectrum has been observed upon changes in the chemical environment, such as in the presence of certain ions or changes in pH. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of L-Cystine diethyl ester dihydrochloride would be expected to show characteristic absorption bands for the amine hydrochloride, the ester, and the disulfide bond.

Based on the spectra of related compounds such as L-cysteine ethyl ester hydrochloride and L-cystine, the following characteristic peaks can be anticipated. nist.govchemicalbook.comspectrabase.com

Anticipated IR Absorption Bands for (H-Cys-OEt)₂·2HCl

| Functional Group | Anticipated Wavenumber (cm⁻¹) | Vibration Mode |

|---|---|---|

| N-H (Amine HCl) | 3100-3000 | Stretching |

| C-H (Alkyl) | 2980-2850 | Stretching |

| C=O (Ester) | ~1740 | Stretching |

| N-H (Amine HCl) | ~1600 | Bending |

| C-O (Ester) | ~1200 | Stretching |

The broad band in the region of 3100-3000 cm⁻¹ is characteristic of the stretching vibrations of the ammonium (B1175870) group (NH₃⁺) in the hydrochloride salt. The strong absorption around 1740 cm⁻¹ is indicative of the carbonyl group of the ethyl ester. The disulfide bond, being a weak absorber, would show a faint band in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For L-Cystine diethyl ester dihydrochloride, the molecular weight of the free base is 324.48 g/mol . In a mass spectrum, one would expect to observe the molecular ion peak ([M+H]⁺) corresponding to the protonated molecule at m/z 325. The fragmentation pattern would likely involve cleavage of the disulfide bond, the ester groups, and the carbon-sulfur bonds. nih.gov

A detailed analysis of the fragmentation of protonated cystine has shown that initial cleavages occur at the disulfide (S-S) and carbon-sulfur (C-S) bonds. nih.gov Similar fragmentation pathways can be expected for the diethyl ester derivative. The loss of the ethyl ester groups would also be a prominent fragmentation pathway.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of (H-Cys-OEt)₂·2HCl and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For a compound like L-Cystine diethyl ester dihydrochloride, a reversed-phase HPLC (RP-HPLC) method would be most suitable.

A typical RP-HPLC method for the analysis of (H-Cys-OEt)₂·2HCl would involve a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase would need to be controlled to ensure the consistent ionization state of the analyte. ajpaonline.commagtechjournal.com

Purity Assessment:

To assess the purity of a sample of (H-Cys-OEt)₂·2HCl, a validated HPLC method is employed. The sample is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram would show a major peak corresponding to the main compound and potentially smaller peaks for any impurities. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks. For accurate quantification, a reference standard of known purity is required. The detection wavelength is usually set in the low UV region, for instance around 210-230 nm, where the disulfide and carbonyl groups absorb. google.com

Reaction Monitoring:

HPLC is also an invaluable tool for monitoring the progress of the synthesis of (H-Cys-OEt)₂·2HCl. The synthesis typically involves the esterification of L-cystine. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, the disappearance of the starting material (L-cystine) and the appearance of the product ((H-Cys-OEt)₂·2HCl) can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst concentration to maximize the yield and purity of the final product. The method can also detect the formation of any side products, providing a comprehensive overview of the reaction. researchgate.netresearchgate.net

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, for amino acids and their derivatives like L-cystine diethyl ester dihydrochloride, direct analysis by GC is often challenging due to their low volatility and polar nature. Typically, derivatization is required to convert these compounds into more volatile forms suitable for GC analysis.

A general approach for the GC analysis of amino acids involves derivatization to form esters (e.g., methyl or ethyl esters) of the carboxylic acid group and acylation of the amino group. While this suggests a potential pathway for analyzing the monomer, specific methods for the dimer, L-cystine diethyl ester dihydrochloride, are not described in the available literature. Research on the analysis of related compounds, such as N,N'-ethylenebis-L-cysteine diethyl ester (Bicisate), has identified the disulfide oxidation product, which is structurally analogous to L-cystine diethyl ester, as a primary impurity. However, the analytical methods employed in these studies are High-Performance Liquid Chromatography (HPLC) with UV and Charged Aerosol Detection (CAD), and Liquid Chromatography-Mass Spectrometry (LC-MS), not Gas Chromatography.

Table 7.2.2-1: Hypothetical Gas Chromatography Parameters for a Derivatized Analog

| Parameter | Hypothetical Value/Condition |

| Column | Capillary column suitable for amino acid analysis |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Nitrogen |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

This table is illustrative and not based on documented analysis of (H-Cys-OEt)2 HCl.

X-ray Powder Diffraction (XRPD) for Solid-State Characterization

X-ray Powder Diffraction is a primary technique for characterizing the crystalline structure of solid materials. It provides information on the crystal lattice, phase purity, and polymorphism.

While studies on the crystal structure of related compounds like L-cystine dihydrochloride and L-cystine dihydrobromide have been published, providing details on their monoclinic and orthorhombic crystal systems respectively, specific XRPD data for L-cystine diethyl ester dihydrochloride is absent from the searched literature. These related studies confirm the utility of XRPD in elucidating the solid-state structure of cystine derivatives, but the direct application and resulting data for the diethyl ester variant have not been reported.

A study on L-cysteine ethyl ester hydrochloride (the monomer) did utilize X-ray diffraction to determine its crystal structure, further highlighting the gap in knowledge regarding the solid-state characteristics of its dimeric form.

Table 7.3-1: Crystal System Data for Related Cystine Compounds

| Compound | Crystal System | Space Group |

| L-cystine dihydrochloride | Monoclinic | C2 |

| L-cystine dihydrobromide | Orthorhombic | P212121 |

| L-cysteine ethyl ester HCl | Not specified in abstract | Not specified in abstract |

This table presents data for related compounds and not for (H-Cys-OEt)2 HCl, for which data is unavailable.

Theoretical and Computational Chemistry Studies

Modeling of Reaction Intermediates

The computational modeling of reaction intermediates is crucial for understanding the chemical transformations that L-Cystine diethyl ester dihydrochloride (B599025) can undergo. A primary reaction pathway for cystine and its derivatives is the cleavage of the disulfide bond. Computational studies can model the transient species formed during this reduction.

The initial step in such modeling involves a thorough conformational analysis to identify the most stable geometries of the parent molecule. Studies on related L-cysteine derivatives, such as the methyl ester, have utilized electronic structure calculations to determine the geometries and energies of the most stable conformers in both isolated phases and in solution. researchgate.net This foundational analysis is critical for accurately modeling the subsequent intermediates.

Key reaction intermediates for (H-Cys-OEt)₂·HCl would include species resulting from the one- or two-electron reduction of the disulfide bridge. Using quantum chemical methods, the structure, energy, and spin density distribution of potential radical intermediates (in a one-electron reduction) or the corresponding thiolate anions (in a two-electron reduction) can be calculated. These models provide insight into the stability and subsequent reactivity of these transient species, which are often difficult to isolate and characterize experimentally. The study of L-cysteine ethyl ester hydrochloride (CE), the monomeric form, provides foundational data on the structural and electronic behavior of the thiol and amine groups, which is essential for building accurate models of intermediates. researchgate.netresearchgate.net

Computational Analysis of Reaction Mechanisms and Pathways

Computational chemistry enables the detailed mapping of reaction mechanisms by calculating the potential energy surfaces of chemical transformations. For L-Cystine diethyl ester dihydrochloride, a key area of investigation is the mechanism of its reduction to L-cysteine ethyl ester. Studies on the closely related L-cystine dimethyl ester suggest that its biological activity may involve its reduction to two molecules of the corresponding cysteine methyl ester. nih.gov

This reduction pathway can be analyzed computationally by:

Identifying Transition States: Quantum chemical calculations can locate the transition state structures connecting the reactant (the disulfide) to the products (the thiols).

Calculating Activation Energies: The energy barrier for the reaction can be determined, providing insight into the reaction kinetics.

Modeling Solvent Effects: The influence of the surrounding medium, such as water, on the reaction pathway can be simulated, which is critical for understanding biochemical processes.

Furthermore, computational studies on enzymes like cyst(e)inase, which degrades L-cystine, demonstrate how molecular dynamics and free energy calculations can elucidate enzymatic reaction mechanisms. nih.gov These simulations reveal how distal mutations in an enzyme can stabilize the near-attack conformation of the substrate, thereby enhancing activity. nih.gov Similar methodologies could be applied to model the interaction of (H-Cys-OEt)₂·HCl with biological macromolecules and predict its metabolic fate. Kinetic and thermodynamic studies on the oxidation of L-cysteine and its esters provide valuable experimental data that computational models aim to reproduce and explain. dntb.gov.ua

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are employed to determine the electronic properties of a molecule, which in turn govern its reactivity. Density Functional Theory (DFT) is a widely used method for this purpose. Studies on related cysteine and cystine systems have utilized various DFT functionals to predict their behavior. researchgate.netnih.gov

Key properties calculated to predict reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the LUMO indicates the susceptibility of the molecule to nucleophilic attack, while the HOMO energy relates to its ability to donate electrons. The HOMO-LUMO gap is an indicator of chemical stability. nih.gov For instance, studies on cysteine adsorbed on silver clusters show that the frontier orbital energy gap is significantly improved upon binding, indicating stronger stability. nih.gov

Electrostatic Potential (ESP): ESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is crucial for predicting sites of interaction, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and hyperconjugative interactions between orbitals, which can explain the molecule's structural preferences and reactivity. researchgate.net

A combination of conformational analysis and quantum chemical calculations on L-cysteine derivatives has been shown to successfully predict conformational preferences in solution. researchgate.net These theoretical approaches, when applied to (H-Cys-OEt)₂·HCl, can predict its reactivity towards various chemical and biological partners.

| Computational Method | Calculated Property | Predicted Chemical Insight | Reference |

|---|---|---|---|

| DFT (PBE with D3 correction) | Binding Energies, Vibrational Spectra (IR/Raman) | Intermolecular forces, structural characterization | researchgate.net |

| DFT (LC-BLYP) | Frontier Orbital Energies (HOMO/LUMO), Structural Features | Chemical stability, reactivity, binding mechanisms | nih.gov |

| DFT (ωB97X-D) / IEF-PCM | Conformer Geometries and Energies | Most stable structures in gas phase and solution | researchgate.net |

| NBO Analysis | Hyperconjugative Interactions, Atomic Charges | Intramolecular stabilizing interactions, electronic behavior | researchgate.net |

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. This approach provides detailed insights into the dynamic behavior of (H-Cys-OEt)₂·HCl and its interactions with its environment, such as solvent molecules or biological targets like proteins.

MD simulations have been extensively used to study L-cystine, the parent compound of L-Cystine diethyl ester dihydrochloride. These simulations can reveal:

Binding Modes and Affinities: MD simulations can be used to dock the molecule into a protein's binding site and simulate its behavior. researchgate.net This allows for the identification of key interactions, such as hydrogen bonds and polar interactions, that stabilize the complex. researchgate.net

Calculation of Binding Free Energy: By combining MD with methods like alchemical transformations, the binding free energy of a ligand to a protein can be calculated, providing a quantitative measure of binding affinity. researchgate.net

Conformational Dynamics: Simulations show how the molecule and its target protein change their conformations upon binding, providing a dynamic picture of the recognition process. nih.gov

Bulk Properties: MD can also be used to predict the properties of the compound in a condensed phase. For example, methodologies exist to simulate the solid-to-liquid phase transition to estimate the melting temperature of related ester monomers. mdpi.com

In a representative study, MD simulations of L-cystine docked into the binding site of the xCT antiporter revealed crucial interactions. researchgate.net The α-carboxylate group was found to interact with the protein backbone, while other parts of the molecule formed hydrogen bonds with specific amino acid residues and water molecules. researchgate.net Such simulations are invaluable for understanding how cystine esters might interact with transporters or enzymes.

| Simulation Focus | Key Finding | Methodology/Analysis | Reference |

|---|---|---|---|

| Binding to xCT Antiporter | Identification of stable binding pose and key interactions (H-bonds). | Docking followed by MD simulation | researchgate.net |

| Binding Affinity | Calculation of binding free energies for wild-type and mutant proteins. | Alchemical free energy calculations | researchgate.net |

| Enzyme-Substrate Dynamics | Distal mutations can stabilize the near-attack conformation of the substrate. | MD simulations of enzyme-substrate complex | nih.gov |

| Drug Discovery | Evaluation of internal movement and structural changes upon ligand binding. | MD simulations of protein-inhibitor complexes | nih.gov |

Future Perspectives and Emerging Research Avenues for H Cys Oet ₂·2 Hcl

Development of Novel Synthetic Routes and Methodologies

Traditional chemical synthesis of L-cysteine esters often involves multi-step processes that may utilize harsh reagents. The future of (H-Cys-OEt)₂·2HCl synthesis is geared towards more sustainable and efficient methodologies, with a significant focus on biocatalysis and green chemistry.

Enzymatic and Chemoenzymatic Synthesis: Enzymatic approaches offer high stereoselectivity and milder reaction conditions compared to conventional chemical methods. The use of hydrolases, such as proteases, for the esterification of L-cysteine is a promising avenue. For instance, research has demonstrated the synthesis of poly-L-cysteine using L-cysteine ethyl ester as a substrate and α-chymotrypsin as the catalyst in a frozen aqueous solution, achieving high yields. nih.gov Future research will likely focus on discovering and engineering novel enzymes with enhanced stability and efficiency for the direct synthesis of L-cysteine ethyl ester. Chemoenzymatic strategies, which combine the advantages of both chemical and enzymatic steps, are also being explored to create more efficient and scalable production processes. nih.gov

Green Chemistry Approaches: The principles of green chemistry are increasingly influencing the synthesis of chemical compounds. For (H-Cys-OEt)₂·2HCl, this translates to the development of synthetic routes that minimize waste, use less hazardous solvents, and are more energy-efficient. One emerging area is the use of L-cysteine ethyl ester in green functionalization reactions. For example, a thermal thiol-ene click reaction has been employed for the functionalization of pristine graphene using L-cysteine ethyl ester, offering a simple and environmentally friendly modification method. researchgate.net

| Synthesis Method | Key Features | Future Research Direction |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions. | Discovery and engineering of novel, robust enzymes. |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps for improved efficiency. | Optimization of integrated multi-step synthesis. |

| Green Chemistry Approaches | Use of safer solvents, reduced waste, energy efficiency. | Development of catalytic and solvent-free synthetic methods. |

Exploration of New Reactivity Profiles and Catalytic Roles

The thiol and amine functionalities of L-cysteine ethyl ester are central to its reactivity. Future research is set to explore its potential in asymmetric catalysis and as a key component in novel catalytic systems.